7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene
Description
Properties
CAS No. |
63020-76-8 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16/c1-12-11-14-5-2-3-7-15(14)17-10-9-13-6-4-8-16(13)18(12)17/h2-3,5,7,9-11H,4,6,8H2,1H3 |
InChI Key |
YKHZJWYHULWAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(CCC4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the cyclopenta[a]phenanthrene core via cyclization reactions.
- Introduction of the 7-methyl substituent on the phenanthrene ring.
- Reduction or modification of the D ring to achieve the 16,17-dihydro structure.
Two principal approaches have been reported:
- Lewis acid-catalyzed Diels-Alder cycloaddition to assemble the core skeleton.
- Grignard reaction on 15,16-dihydro-17-ketones to introduce the methyl group at position 7 and subsequent ring modifications.
Detailed Synthetic Routes
Lewis Acid-Catalyzed Diels-Alder Reaction Route
A key method involves the rapid assembly of the cyclopenta[a]phenanthrene skeleton using a Lewis acid-catalyzed Diels-Alder reaction between:
- 1,2-dihydro-7-methoxy-4-vinylnaphthalene (diene component)
- α-heterosubstituted cyclopentenone (dienophile equivalent)
The reaction is catalyzed by tin(IV) chloride (SnCl4), followed by elimination steps with hydrogen peroxide or DBU to yield intermediates such as 15,16-dihydro-3-methoxycyclopenta[a]phenanthren-17-one.
This intermediate can be further transformed through:
- Methoxime protecting group strategies for the 17-ketone.
- Deprotection using low-valent titanium reagents generated from TiCl3-3THF and DIBAL-H.
- Final deprotection with tetrabutylammonium fluoride (TBAF) to yield dihydrodiol metabolites.
This route, while complex, achieves the synthesis in approximately 10 steps with an overall yield near 9.6% from the bromocyclopentenone precursor.
Grignard Reaction on 15,16-Dihydro-17-Ketones
Another effective approach involves:
- Starting from the corresponding 15,16-dihydro-17-ketones.
- Performing a Grignard reaction with methylmagnesium bromide or similar reagents to introduce the 7-methyl substituent.
- Subsequent reduction steps to obtain the 16,17-dihydro structure.
This method has been used to prepare substituted 17-methyl-15H-cyclopenta[a]phenanthrenes and analogues of the Diels hydrocarbon.
Alternative Synthetic Routes and Modifications
- Photochemical cyclization of Wittig reaction products (alkene mixtures) has been used to access methylated cyclopenta[a]phenanthrene derivatives, although mostly for benzo[c]phenanthrene analogues.
- Reduction of diethyl phosphate derivatives of hydroxylated intermediates using sodium in liquid ammonia has been reported to prepare 15,16-dihydro-7-methylcyclopenta[a]phenanthren-17-one.
- Thiourea-mediated cyclization reactions have been applied to related cyclopenta[a]phenanthrene derivatives bearing additional heteroatoms, which may provide insights into functional group tolerance during synthesis.
Data Tables Summarizing Key Preparation Methods
Research Outcomes and Analysis
- The Lewis acid-catalyzed Diels-Alder approach enables efficient construction of the cyclopenta[a]phenanthrene core with good regioselectivity and moderate yields.
- Methoxime protection is crucial for handling acid-sensitive intermediates, allowing selective functional group transformations.
- The Grignard reaction provides a straightforward method to introduce methyl groups at the 7-position from ketone precursors.
- Reduction methods involving sodium/liquid ammonia or catalytic hydrogenation are essential for achieving the 16,17-dihydro modification.
- The presence of the 7-methyl substituent and the dihydro modification influences the compound’s biological activity and potential carcinogenicity, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene has various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways . The exact mechanism may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
Key structural differences among cyclopenta[a]phenanthrene derivatives include:
- Substituent position : Methyl, hydroxyl, or methoxy groups at positions 3, 7, 11, or 17.
- Ring saturation : Fully aromatic vs. partially hydrogenated cyclopentane rings (e.g., 16,17-dihydro derivatives).
- Functional groups : Addition of ketones (e.g., 15,16-dihydrocyclopenta[a]phenanthren-17-one) or heteroatoms.
Table 1: Structural Comparison of Selected Analogues
Physical and Chemical Properties
Table 2: Physicochemical Properties
- Methyl substituents increase hydrophobicity, influencing bioavailability and metabolic pathways .
Carcinogenicity and Mutagenicity
- 16,17-Dihydro Derivatives: Despite lacking conjugation in ring D, dihydro derivatives like 16,17-dihydro-11-hydroxy-15H-cyclopenta[a]phenanthrene show carcinogenicity in mice, likely via metabolic oxidation at the benzylic C-17 position .
- Impact of Methyl Groups: The 11-methyl homologue of 16,17-dihydro-15H-cyclopenta[a]phenanthrene demonstrates enhanced mutagenicity compared to non-methylated analogues, highlighting the role of substituent position in bioactivation .
- Cyclopentanone Addition: 15,16-Dihydrocyclopenta[a]phenanthren-17-one exhibits a 16% reduction in mutagenicity compared to phenanthrene, suggesting ketone groups may attenuate DNA-binding capacity .
Enzyme Inhibition
- Phenanthrene derivatives with hydroxyl and methoxy groups (e.g., Compound 10 from Bletilla striata) show potent butyrylcholinesterase (BChE) inhibition (IC50 = 2.1 μM), emphasizing the role of polar substituents in enzyme interaction .
Environmental and Metabolic Behavior
- Persistence : Intermediate molecular weight PAHs like phenanthrene and fluoranthene dominate environmental samples, but methylated or dihydro derivatives may exhibit altered degradation kinetics due to reduced volatility and increased hydrophobicity .
- Metabolic Activation : Dihydro derivatives undergo oxidation at benzylic positions (e.g., C-17), generating electrophilic intermediates capable of DNA adduct formation .
Biological Activity
7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene (also referred to as 7-methyl-cyclopenta[a]phenanthrene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C18H16
- Molecular Weight : 232.3196 g/mol
- IUPAC Name : this compound
The structure of this compound is characterized by a fused ring system typical of PAHs, which contributes to its chemical reactivity and biological interactions.
Mutagenicity and Carcinogenicity
Research indicates that this compound exhibits mutagenic properties. A significant study assessed the mutagenicity of chemically synthesized metabolites of related compounds using the Ames test. The results showed that while the hydrocarbons were weakly mutagenic, their diol derivatives exhibited stronger mutagenicity, particularly requiring metabolic activation for expression of these effects .
The following table summarizes findings related to the mutagenic potential of this compound and its metabolites:
| Compound | Mutagenicity | Activation Required |
|---|---|---|
| This compound | Weakly mutagenic | Yes |
| Trans-3,4-dihydroxy derivative | Strongly mutagenic | Yes |
| Diol-epoxides | Highly mutagenic | No |
The mechanism by which this compound exerts its biological effects involves metabolic activation leading to the formation of reactive intermediates. These intermediates can bind to DNA, resulting in mutations that may lead to carcinogenesis. Specifically, studies have shown that oxidation by mixed-function oxidases produces trans-3,4-dihydrodiols which are proposed as proximate tumorigenic agents .
Case Studies and Research Findings
- Carcinogenicity Studies : In a study involving mouse skin painting with various cyclopenta[a]phenanthrene derivatives, it was found that several compounds exhibited significant carcinogenic activity. The study highlighted that structural modifications significantly influenced the carcinogenic potential .
- Metabolic Activation : Another investigation demonstrated that the biological activity of this compound is contingent upon its metabolic conversion to more reactive forms. This study indicated that certain metabolites had enhanced mutagenic properties compared to the parent compound .
- Comparative Analysis : A comparative study of similar compounds revealed that the presence of specific functional groups could either enhance or diminish biological activity. For example, derivatives with hydroxyl or methoxy groups showed varied levels of carcinogenicity compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene, and how are intermediates validated?
- Answer : The compound is typically synthesized via cyclization and functionalization of phenanthrene derivatives. For example, acetylene gas and potassium t-amylate have been used to introduce ethynyl groups into cyclopenta[a]phenanthrene frameworks under anhydrous conditions . Key intermediates are characterized using HPLC, IR spectroscopy (e.g., carbonyl peaks at ~1660 cm⁻¹ for ketones), and recrystallization for purity validation. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is the stereochemical configuration of this compound resolved?
- Answer : Stereochemistry is determined using X-ray crystallography (e.g., single-crystal diffraction data with R factors < 0.05) and NMR spectroscopy . For instance, J-coupling values in ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) distinguish axial/equatorial protons and confirm ring junction stereochemistry . Computational methods (e.g., DFT calculations) supplement experimental data .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Answer : Key properties include logP (4.56, indicating high lipophilicity), boiling point (~415°C), and vapor pressure (1.02 × 10⁻⁶ mmHg at 25°C), which inform storage protocols (e.g., desiccated, inert atmosphere). Stability assessments under UV light and oxidative conditions (e.g., H₂O₂ in H₂SO₄) are critical for experimental reproducibility .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing cyclopenta[a]phenanthrene derivatives be mitigated?
- Answer : Regioselectivity is controlled via protecting group strategies (e.g., acetylating hydroxyl groups) and catalytic systems (e.g., Pd-mediated cross-coupling). For example, stereoelectronic effects in selenium-mediated cyclopropane formation (e.g., Scheme 42 in ) favor specific ring junctions. High-resolution mass spectrometry (HRMS) and ²D NMR (COSY, NOESY) validate regiochemical outcomes .
Q. How do researchers address contradictions in carcinogenicity data for cyclopenta[a]phenanthrene derivatives?
- Answer : Discrepancies arise from variations in model systems (e.g., rodent vs. in vitro assays) and metabolic activation pathways . Studies employ Ames tests (mutagenicity), chromosomal aberration assays , and DNA adduct profiling (via LC-MS/MS) to reconcile results. For example, methyl substitution at C7 may reduce carcinogenicity compared to C11-methyl analogs .
Q. What advanced techniques are used to study oxidative degradation pathways of this compound?
- Answer : Electrochemical analysis (cyclic voltammetry) and EPR spectroscopy detect radical intermediates during oxidation. GC-MS identifies degradation products (e.g., quinones or epoxides), while HPLC-PDA quantifies stability under accelerated conditions (e.g., 40°C/75% RH). highlights H₂O₂-driven oxidation to yield 4-oxapyren-5-one derivatives .
Methodological Notes
- Stereochemical Analysis : Use NOESY to confirm spatial proximity of methyl groups and protons on adjacent carbons .
- Oxidative Stability : Accelerated aging studies (40°C/75% RH for 6 months) correlate with shelf-life predictions .
- Carcinogenicity Testing : Combine in silico QSAR models with in vivo tumorigenicity assays for robust risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
